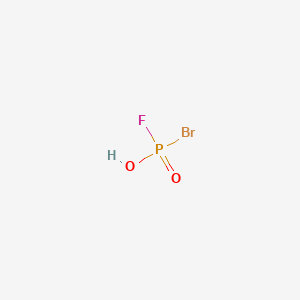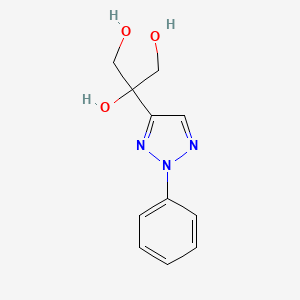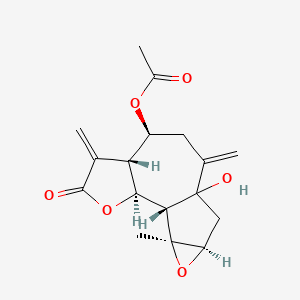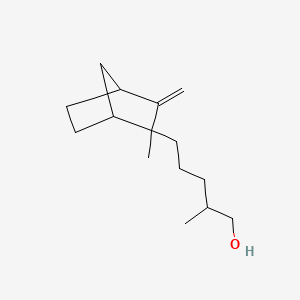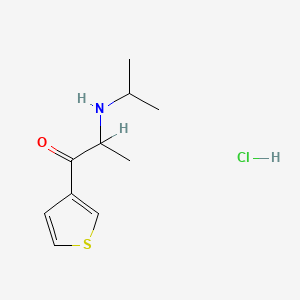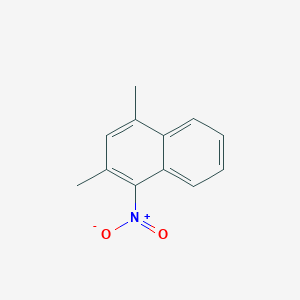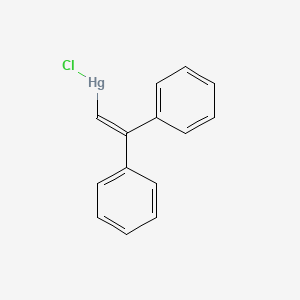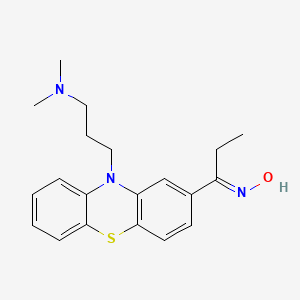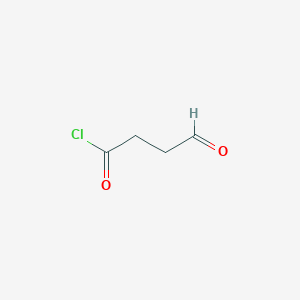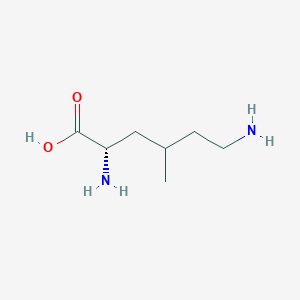
4-Methyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-L-lysine is a derivative of the essential amino acid L-lysine, characterized by the addition of a methyl group at the fourth position of the lysine molecule. This modification alters the chemical properties and biological functions of the compound, making it a subject of interest in various scientific fields, including biochemistry, pharmacology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-L-lysine typically involves the methylation of L-lysine. One common method is the reductive methylation of L-lysine using formaldehyde and sodium cyanoborohydride. This process selectively targets the ε-amino group of lysine, resulting in the formation of this compound . Another approach involves the use of malonate derivatives and dibromobutane to produce key intermediates, which are then modified to introduce the methyl group at the desired position .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale chemical synthesis, utilizing the aforementioned methods. The process involves optimizing reaction conditions such as temperature, pH, and reagent concentrations to maximize yield and purity. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product .
化学反応の分析
Types of Reactions: 4-Methyl-L-lysine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with glyoxal and methylglyoxal to form advanced glycation end-products (AGEs) such as Nε-Carboxymethyl-L-lysine and Nε-Carboxyethyl-L-lysine .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include formaldehyde, sodium cyanoborohydride, glyoxal, and methylglyoxal. Reaction conditions often involve specific pH levels, temperatures, and buffer systems to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various methylated derivatives and glycation end-products. These products are of significant interest due to their potential biological and industrial applications .
科学的研究の応用
4-Methyl-L-lysine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Methyl-L-lysine involves its interaction with specific molecular targets and pathways. The compound exerts its effects primarily through the methylation of lysine residues in proteins, which can alter protein function, stability, and interactions. This methylation is catalyzed by lysine methyltransferases, which transfer a methyl group from S-adenosyl-L-methionine to the lysine residue . The resulting methylated proteins can influence various cellular processes, including gene expression, signal transduction, and DNA repair .
類似化合物との比較
- Nε-Methyl-L-lysine
- Nε-Dimethyl-L-lysine
- Nε-Trimethyl-L-lysine
- Nε-Carboxymethyl-L-lysine
- Nε-Carboxyethyl-L-lysine
特性
CAS番号 |
34200-94-7 |
|---|---|
分子式 |
C7H16N2O2 |
分子量 |
160.21 g/mol |
IUPAC名 |
(2S)-2,6-diamino-4-methylhexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(2-3-8)4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1 |
InChIキー |
NNIFTGRSDICEMZ-GDVGLLTNSA-N |
異性体SMILES |
CC(CCN)C[C@@H](C(=O)O)N |
正規SMILES |
CC(CCN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


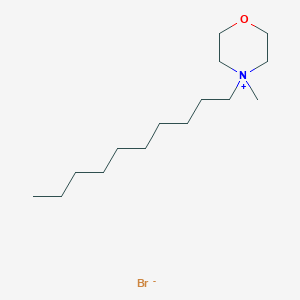
![1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene](/img/structure/B14696072.png)
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
